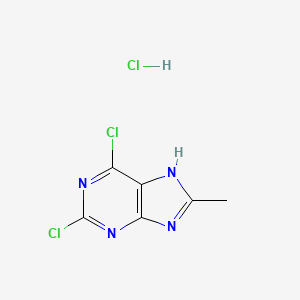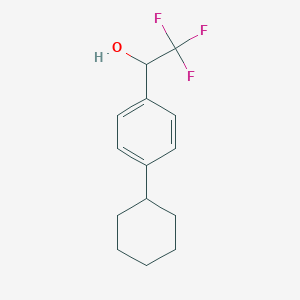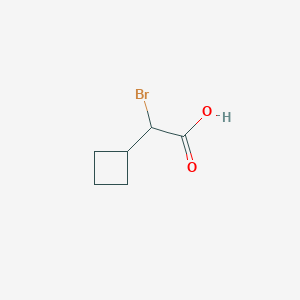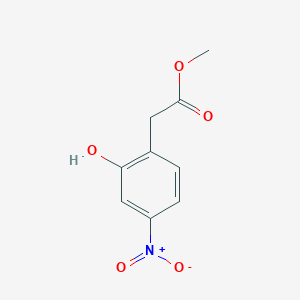
7-Hydroxy-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique chemical structure, which includes a quinoline core substituted with a hydroxy group at the 7th position and a trifluoromethyl group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which provides quinolines in good yields at room temperature . Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-4-(trifluoromethyl)quinoline has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 7-Hydroxy-4-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival . The compound’s unique structure allows it to interact with specific molecular targets, leading to the modulation of various cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-2-methylquinoline
- 4-Hydroxy-1-methyl-2(1H)-quinolone
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-7-(trifluoromethyl)coumarin
Comparison: Compared to these similar compounds, 7-Hydroxy-4-(trifluoromethyl)quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a probe in biological studies .
Eigenschaften
Molekularformel |
C10H6F3NO |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
4-(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H |
InChI-Schlüssel |
YGARVBDNRLHWQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)


![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)





![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)




